REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[CH:3]=1.[ClH:10].N([O-])=O.[Na+].[Cl-].[Na+]>O>[Cl:8][C:6]1[CH:7]=[C:2]([Cl:10])[CH:3]=[C:4]([Cl:9])[N:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC(=C1)Cl)Cl
|
Name
|
cuprous chloride
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added little by little
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
After the obtained extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate, solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |